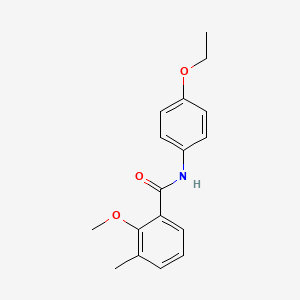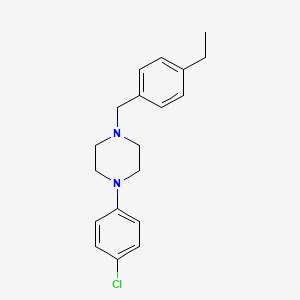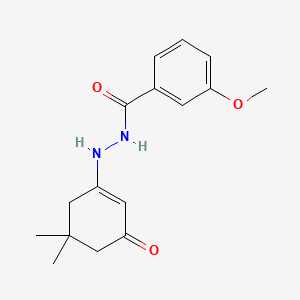![molecular formula C15H24N4 B5730004 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5730004.png)
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine, also known as CHMP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrimidine derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine involves its binding to various receptors in the brain, including dopamine and serotonin receptors. It has been found to act as a partial agonist at these receptors, leading to the modulation of their activity. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to inhibit the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine have been extensively studied. It has been found to increase the levels of dopamine and serotonin in the brain, leading to improved mood and decreased anxiety. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to increase the levels of norepinephrine in the brain, leading to increased alertness and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine for lab experiments is its ability to modulate multiple neurotransmitter systems, making it a useful tool for studying the effects of these systems on behavior and physiology. Additionally, 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been found to have relatively low toxicity and is well-tolerated in animal models.
One of the limitations of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine for lab experiments is its relatively short half-life, which can make it difficult to achieve sustained effects over long periods of time. Additionally, the effects of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine can be dose-dependent, making it important to carefully control dosing in experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine. One potential area of study is its potential use in the treatment of neurological disorders, particularly depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine and its effects on various neurotransmitter systems. Finally, the development of new synthesis methods for 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine could lead to improved yields and purity, making it a more useful tool for scientific research.
Métodos De Síntesis
The synthesis of 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been achieved through various methods, including the reaction of 4-(cyclohexylmethyl)piperazine with 2-chloropyrimidine in the presence of a base, or the reaction of 4-(cyclohexylmethyl)piperazine with 2,4-dichloropyrimidine in the presence of a base and a palladium catalyst. These methods have been found to yield high purity 2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine with good yields.
Aplicaciones Científicas De Investigación
2-[4-(cyclohexylmethyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have significant effects on the central nervous system, including the modulation of dopamine and serotonin receptors, and the inhibition of norepinephrine reuptake. These effects have led to its potential use in the treatment of various neurological disorders, including depression and anxiety.
Propiedades
IUPAC Name |
2-[4-(cyclohexylmethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-5-14(6-3-1)13-18-9-11-19(12-10-18)15-16-7-4-8-17-15/h4,7-8,14H,1-3,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNJKSYNXICND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclohexylmethyl)piperazin-1-yl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)


![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)


![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)
![2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene](/img/structure/B5730013.png)
